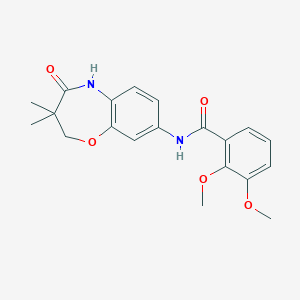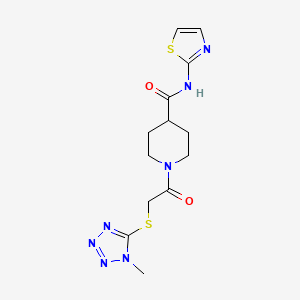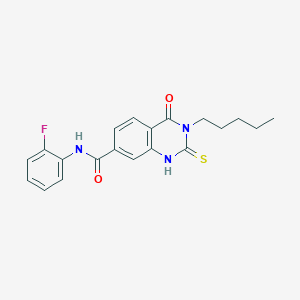![molecular formula C20H22ClN3O3 B2615301 2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2309314-11-0](/img/structure/B2615301.png)
2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a chlorophenoxy group, and a dihydropyridazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
-
Formation of the Chlorophenoxy Acetyl Intermediate
Reaction: 3-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine.
Conditions: The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions.
-
Piperidine Derivative Formation
Reaction: The chlorophenoxy acetyl intermediate is then reacted with piperidine.
Conditions: This step is typically performed in an organic solvent like dichloromethane at room temperature.
-
Cyclopropyl Dihydropyridazinone Formation
Reaction: The piperidine derivative is then reacted with cyclopropyl hydrazine and a suitable aldehyde or ketone.
Conditions: This step often requires heating under reflux conditions in a solvent such as ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the site of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert ketones to alcohols or amides to amines.
-
Substitution
Reagents: Nucleophiles like sodium methoxide or potassium cyanide.
Products: Substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes, which can be crucial in understanding metabolic pathways.
Medicine
Pharmaceutical Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry
Chemical Intermediates: Used in the production of other complex organic compounds.
作用機序
The mechanism of action of 2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
2-{1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: Similar structure but with a different position of the chlorine atom.
2-{1-[2-(3-Bromophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique positioning of the chlorophenoxy group and the specific configuration of the piperidine and dihydropyridazinone rings contribute to the distinct biological activity and chemical properties of 2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-[1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-15-2-1-3-17(12-15)27-13-20(26)23-10-8-16(9-11-23)24-19(25)7-6-18(22-24)14-4-5-14/h1-3,6-7,12,14,16H,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHGIBQTYMRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,2-dimethoxyethyl)-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2615218.png)
![6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615219.png)


![3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide](/img/structure/B2615225.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)


![6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2615232.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2615233.png)


![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)
